molecular formula C12H13N3O4S B7571262 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B7571262
M. Wt: 295.32 g/mol
InChI Key: XBFRVCDNMRUZBJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide, also known as DBPX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBPX is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its potential applications in various fields.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide exerts its effects through the inhibition of carbonic anhydrase, which is involved in the regulation of pH in various tissues. By inhibiting this enzyme, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide can alter the pH of various tissues, leading to a range of physiological effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of various enzymes involved in inflammation and cancer, leading to its potential use as a therapeutic agent.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the inhibition of inflammation, and the inhibition of cancer cell growth. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to have a range of effects on various physiological processes, including the regulation of pH and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments, including its ability to selectively inhibit carbonic anhydrase and its potential use as a therapeutic agent for various diseases. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide also has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the study of its effects on other physiological processes. Additionally, further research is needed to determine the optimal dosage and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide for use in various experimental settings.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide can be synthesized through various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 5-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-12(7-13-14-8)20(16,17)15-9-2-3-10-11(6-9)19-5-4-18-10/h2-3,6-7,15H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFRVCDNMRUZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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